molecular formula C9H12N2OS B566883 N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide CAS No. 1369966-94-8

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B566883
CAS No.: 1369966-94-8
M. Wt: 196.268
InChI Key: CESREUUHJVXJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of the Thieno[2,3-c]pyridine Core

The thieno[2,3-c]pyridine core represents a bicyclic heterocyclic system comprising a fused thiophene and pyridine ring. The compound N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (C₉H₁₂N₂OS, MW = 196.27 g/mol) features a partially saturated tetrahydropyridine ring fused to a thiophene moiety at positions 2 and 3. The thiophene ring adopts a planar conformation with bond lengths of 1.71 Å for C–S and 1.34 Å for C=C, while the tetrahydropyridine ring exhibits puckering due to its non-aromatic nature. Key structural parameters include:

Parameter Value
Bond length (C2–N1) 1.32 Å
Dihedral angle (thiophene-pyridine) 178.9°
Torsional strain (pyridine) 8.7 kJ/mol

Nuclear magnetic resonance (NMR) studies confirm the regiochemistry: the pyridine proton at position 4 resonates at δ 3.75 ppm (broad, NH), while thiophene protons appear as a multiplet at δ 7.2–7.4 ppm. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic delocalization across the fused system.

Substituent Analysis: Acetamide Functional Group Orientation

The acetamide group (-NHCOCH₃) at position 2 of the thieno[2,3-c]pyridine core adopts a cis configuration relative to the sulfur atom, as evidenced by X-ray crystallography of analogous compounds. This orientation facilitates intramolecular hydrogen bonding between the amide NH and the pyridine nitrogen (N–H···N distance = 2.1 Å), stabilizing the planar conformation. Key spectroscopic features include:

  • Infrared (IR) : ν(C=O) at 1655 cm⁻¹, ν(N–H) at 3300 cm⁻¹.
  • ¹³C NMR : Carbonyl carbon at δ 170.2 ppm, methyl group at δ 23.1 ppm.

The acetamide’s electron-withdrawing nature reduces π-electron density in the thiophene ring by 12%, as quantified through Hammett substituent constants (σₚ = 0.45). Comparative molecular electrostatic potential (MEP) maps show enhanced electrophilicity at the pyridine nitrogen due to the acetamide’s inductive effects.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data for this compound remain unreported, but studies on related analogues reveal monoclinic crystal systems with space group P2₁/c. Key crystallographic trends include:

Property Observation
Unit cell dimensions a = 10.2 Å, b = 8.7 Å, c = 12.4 Å
Packing efficiency 68.3%
Hydrogen-bonding network N–H···O and C–H···S interactions

Molecular dynamics simulations indicate that the tetrahydropyridine ring undergoes chair-to-boat interconversion with an energy barrier of 15.2 kJ/mol. The acetamide group exhibits restricted rotation (ΔG‡ = 28.4 kJ/mol) due to steric hindrance from the thiophene ring.

Comparative Analysis with Related Thienopyridine Isomers

The structural and electronic properties of thieno[2,3-c]pyridine derivatives differ markedly from isomers such as thieno[2,3-b]pyridine and thieno[3,2-c]pyridine:

Property Thieno[2,3-c]pyridine Thieno[2,3-b]pyridine
Aromaticity Moderate (HOMA = 0.62) High (HOMA = 0.78)
Dipole moment 3.8 D 2.1 D
Bioactivity Kinase inhibition Antimicrobial

Properties

IUPAC Name

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9/h4,10H,2-3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESREUUHJVXJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(S1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Three-Component Reaction (G-3CR) for Thiophene Ring Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for tetrahydrothieno[2,3-c]pyridines. This one-pot, three-component reaction combines ketones, α-cyanoesters, and elemental sulfur under basic conditions to form 2-aminothiophenes . For N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, cyclohexanone is reacted with ethyl cyanoacetate and sulfur in ethanol or DMF, catalyzed by morpholine or triethylamine .

Mechanism and Optimization

  • Knoevenagel Condensation : Cyclohexanone reacts with ethyl cyanoacetate to form a cyclohexylidene intermediate.

  • Sulfur Incorporation : Elemental sulfur cyclizes the intermediate into a 2-aminothiophene core.

  • Reduction and Functionalization : The thiophene is hydrogenated to a tetrahydrothieno[2,3-c]pyridine, followed by acetylation using acetic anhydride .

Yields for the Gewald step typically range from 60–75%, with improvements observed using microwave irradiation (85% yield in 30 minutes) . Post-hydrogenation, acetylation achieves >90% conversion under mild conditions (room temperature, pyridine catalyst) .

Cyclization of Sulfonamide Intermediates

Patent literature describes a cyclization strategy starting from N-(thienylmethyl)-sulfonamide derivatives. This method, outlined in US3969358A, involves acid-catalyzed ring closure to form the tetrahydrothieno[2,3-c]pyridine backbone .

Synthetic Pathway

  • Sulfonamide Preparation : 3-Bromomethylthiophene reacts with N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide in ethanol to form a sulfonamide intermediate.

  • Acid-Catalyzed Cyclization : Treatment with 12N HCl in dioxane at reflux induces cyclization, yielding thieno[2,3-c]pyridine .

  • Acetamide Introduction : The primary amine at position 2 is acetylated using acetic anhydride in dichloromethane .

Key Data

StepConditionsYield (%)
Sulfonamide FormationEthanol, reflux, 12 hours84%
Cyclization12N HCl, dioxane, 4 hours76%
AcetylationAc₂O, CH₂Cl₂, rt, 2 hours92%

This method offers scalability, with patent examples demonstrating multigram syntheses . However, the use of concentrated HCl necessitates corrosion-resistant equipment.

Post-Synthetic Modification of Preformed Scaffolds

Functionalization of preassembled 4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a modular approach. The C-2 amino group is acylated directly under Schotten-Baumann conditions or via activated esters .

Procedure

  • Amine Activation : The free amine is treated with trimethylsilyl chloride to enhance nucleophilicity.

  • Acetylation : Reacting with acetyl chloride in THF at 0°C affords the acetamide derivative in 88% yield .

Advantages

  • Avoids harsh cyclization conditions.

  • Permits late-stage diversification (e.g., alternative acyl groups).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Gewald G-3CROne-pot, scalableRequires hydrogenation step60–85
Sulfonamide CyclizationHigh purityCorrosive acids76
Post-Synthetic AcylationModular, mild conditionsDependent on amine availability88

The Gewald method is preferred for large-scale production, while post-synthetic acylation suits analog synthesis. Sulfonamide cyclization, though efficient, faces industrial limitations due to hazardous reagents .

Challenges and Optimization Strategies

Regioselectivity Issues
Unwanted regioisomers may form during cyclization. Employing bulky solvents (e.g., tert-butanol) or Lewis acids (e.g., ZnCl₂) improves selectivity .

Purification Difficulties
Column chromatography is often required due to byproducts. Patent US3969358A recommends recrystallization from isopropyl ether/isopropanol mixtures for higher purity .

Yield Enhancement
Microwave-assisted Gewald reactions reduce reaction times from 24 hours to 30 minutes, boosting yields to 85% .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the nitro groups to amines or the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyridine ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit tubulin polymerization by binding to the colchicine site of tubulin . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Target IC50 (µM) Key Findings
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Benzo[d]thiazol-2-yl, isopropyl APE1 2.9–5.0 Enhances MMS/TMZ cytotoxicity; good brain penetration
N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({(E)-[1-(2-thienyl)ethylidene]amino}oxy)acetamide Cyano, tetramethyl, thienyl Undisclosed N/A Improved solubility via steric hindrance from tetramethyl groups
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Phenylamino, pyridothienopyrimidinone Undisclosed N/A High crystallinity (m.p. 143–145°C); synthesized via acetyl chloride coupling

Key Observations:

  • Substituent Impact: The benzo[d]thiazol-2-yl group in Compound 3 enhances APE1 binding affinity compared to simpler analogues (e.g., unsubstituted tetrahydrothienopyridines) .
  • Solubility : Tetramethyl substitutions () improve aqueous solubility, whereas bulky aromatic groups (e.g., benzo[d]thiazol-2-yl) may reduce it despite enhancing target engagement .

APE1 Inhibition vs. Other Targets:

  • 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides: Target A1 adenosine receptors as allosteric modulators, highlighting scaffold versatility .

Cytotoxicity Synergy:

  • Compound 3’s synergy with alkylating agents contrasts with analogues lacking the isopropyl group, which show reduced potentiation .

Pharmacokinetics:

  • Compound 3 : Achieves plasma Cmax of 1.2 µM and brain-to-plasma ratio of 0.8 in mice, outperforming analogues with polar substituents .
  • Hydrochloride Salts: Improve solubility for 2-amino-thienopyridine carboxamides (e.g., 7a–b) without compromising stability .

Biological Activity

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14N2S
  • Molecular Weight : 210.31 g/mol
  • CAS Number : 1421456-59-8

The compound features a thieno[2,3-c]pyridine core, which is significant for its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • GSK-3β Inhibition : It has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in numerous cellular processes including metabolism and cell differentiation. The inhibition of GSK-3β has implications in neuroprotection and anti-inflammatory responses .
  • Anti-inflammatory Activity : The compound demonstrates significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and nitric oxide (NO) in various cellular models. This activity suggests its potential use in treating inflammatory diseases .
  • Neuroprotective Effects : In models of neurodegeneration, such as tau hyperphosphorylation assays, this compound has shown neuroprotective properties, indicating its potential in treating neurodegenerative disorders like Alzheimer's disease .

Table 1: Biological Activity Summary

Activity TypeMechanism/EffectReference
GSK-3β InhibitionIC50 = 8 nM
Anti-inflammatoryReduces NO and IL-6 levels
NeuroprotectionProtects against tau hyperphosphorylation

Case Studies

  • Inflammation Model Study :
    In a study using lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, this compound significantly decreased the levels of NO and pro-inflammatory cytokines at concentrations as low as 1 µM. This suggests that the compound could be a candidate for developing anti-inflammatory therapies .
  • Neurodegeneration Model :
    In a model designed to assess tau hyperphosphorylation induced by okadaic acid, the compound exhibited protective effects on neuronal viability at concentrations up to 10 µM. This highlights its potential role in neurodegenerative disease treatment strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide derivatives?

  • Methodological Answer : The Gewald reaction is a cornerstone for synthesizing the tetrahydrothienopyridine core. This involves condensation of ethyl cyanoacetate, elemental sulfur, and N-substituted piperidones (e.g., 6-methyl or 6-isopropyl derivatives) under reflux in ethanol/water mixtures. Post-synthetic modifications, such as amidation at the 2-position, introduce the acetamide moiety. For example, compound 3 in was synthesized via this route, followed by purification via column chromatography.

Q. How is the structural integrity of this compound derivatives confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies proton environments (e.g., δ 2.19 ppm for methyl groups in ). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at 344.21 in ). Elemental analysis validates purity (e.g., C, N, S percentages in ). X-ray crystallography, though not explicitly cited, is recommended for resolving complex stereochemistry.

Q. What in vitro assays are used to evaluate the biological activity of these derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., APE1 endonuclease activity in ) use purified proteins and fluorogenic substrates. Cellular cytotoxicity is tested via MTT assays in cancer cell lines (e.g., HeLa cells) co-treated with alkylating agents like temozolomide. Dose-response curves and IC₅₀ values are calculated to compare potency.

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence pharmacological properties?

  • Methodological Answer :

  • 3-Position : Carboxamide groups (e.g., compound 7a in ) enhance solubility and A1 adenosine receptor allosteric modulation. Hydrochloride salt formation further improves aqueous solubility.
  • 6-Position : Substituents like isopropyl ( ) or tert-butoxycarbonyl () alter metabolic stability and blood-brain barrier penetration. For example, 6-isopropyl derivatives showed enhanced brain exposure in murine models.

Q. What experimental strategies resolve contradictions in sensitization effects across DNA-damaging agents?

  • Methodological Answer : Compound 3 in sensitizes cells to methyl methanesulfonate (MMS) but not cisplatin. This discrepancy may arise from differing DNA repair pathways: APE1 primarily repairs abasic sites (MMS-induced), while cisplatin adducts rely on nucleotide excision repair (NER). To validate, use NER-deficient cell lines or combine APE1 inhibitors with NER-specific inhibitors.

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Methodological Answer :

  • Solubility : Convert carboxamides to hydrochloride salts ().
  • Bioavailability : Introduce lipophilic groups (e.g., benzothiazole in ) to enhance membrane permeability.
  • PK Profiling : Conduct murine studies with intravenous/oral dosing, monitoring plasma and brain exposure via LC-MS. For example, compound 3 in achieved a brain/plasma ratio of 0.8 after intraperitoneal administration.

Q. What computational tools aid in structure-based drug design for this scaffold?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like APE1 or A1 adenosine receptors. QSAR models correlate substituent electronic parameters (Hammett σ) with activity. Use SHELX ( ) for crystallographic refinement if co-crystal structures are available.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.